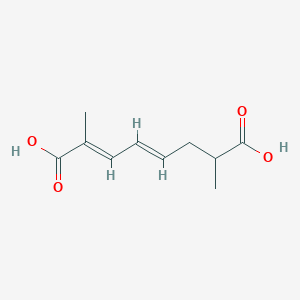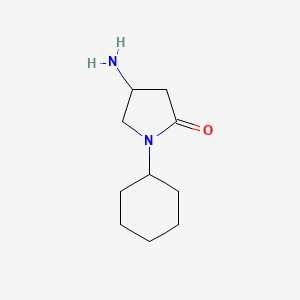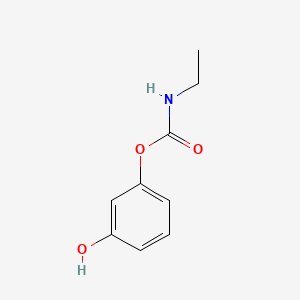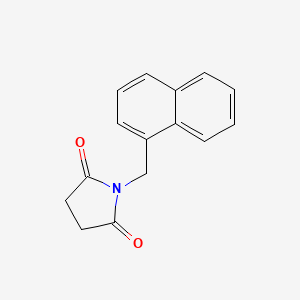
(2E,4E)-2,7-Dimethyl-2,4-octadienedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E, 4E)-2, 7-Dimethyl-2, 4-octadienedioic acid belongs to the class of organic compounds known as medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms (2E, 4E)-2, 7-Dimethyl-2, 4-octadienedioic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral (2E, 4E)-2, 7-Dimethyl-2, 4-octadienedioic acid has been primarily detected in urine. Within the cell, (2E, 4E)-2, 7-dimethyl-2, 4-octadienedioic acid is primarily located in the cytoplasm, membrane (predicted from logP) and adiposome. Outside of the human body, (2E, 4E)-2, 7-dimethyl-2, 4-octadienedioic acid can be found in garden tomato. This makes (2E, 4E)-2, 7-dimethyl-2, 4-octadienedioic acid a potential biomarker for the consumption of this food product.
Applications De Recherche Scientifique
Unsaturated Fatty Acids from Rare Actinomycetes
- A study identified new metabolites produced by Couchioplanes sp. RD010705, including variants of (2E,4E)-2,7-Dimethyl-2,4-octadienedioic acid (Saito et al., 2021).
Synthesis Techniques
- Efficient synthesis methods have been developed for (±)-(2E,4E)-2,7-Dimethylocta-2,4-dienedioic acid using various chemical reactions (Wenkert & Khatuya, 1999).
Plant Biology Research
- The compound has been identified in studies involving tomato mutants, linking it to plant stress responses (Linforth et al., 1987).
Chemistry of Natural Products
- Research on antibiotic 1233A (an inhibitor of cholesterol biosynthesis) used (2E,4E)-geometry similar to that in (2E,4E)-2,7-Dimethyl-2,4-octadienedioic acid for structural comparisons (Koseki et al., 1992).
Capillary Electrophoresis in Food Analysis
- A new compound in walnut with a structure similar to (2E,4E)-8-hydroxy-2,7-dimethyl-2,4-decadiene-1,10-dioic acid was identified using capillary electrophoresis (Gómez-Caravaca et al., 2008).
Antioxidant Activity in Fruits
- Glucosylated carotenoid metabolites from fruits, including variants of (2E,4E)-2,7-Dimethyl-2,4-octadienedioic acid, have been studied for their antioxidant properties (Fiorentino et al., 2006).
Propriétés
Numéro CAS |
110107-15-8 |
|---|---|
Nom du produit |
(2E,4E)-2,7-Dimethyl-2,4-octadienedioic acid |
Formule moléculaire |
C10H14O4 |
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
(2E,4E)-2,7-dimethylocta-2,4-dienedioic acid |
InChI |
InChI=1S/C10H14O4/c1-7(9(11)12)5-3-4-6-8(2)10(13)14/h3-5,8H,6H2,1-2H3,(H,11,12)(H,13,14)/b4-3+,7-5+ |
Clé InChI |
ZBXYMKUZCWCGPC-BDWKERMESA-N |
SMILES isomérique |
CC(C/C=C/C=C(\C)/C(=O)O)C(=O)O |
SMILES |
CC(CC=CC=C(C)C(=O)O)C(=O)O |
SMILES canonique |
CC(CC=CC=C(C)C(=O)O)C(=O)O |
melting_point |
124-126°C |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B1649917.png)






![3-{1-[1-(1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}-1-propanol](/img/structure/B1649928.png)

![2-(dichloromethyl)-N'-[2,6-dinitro-4-(trifluoromethyl)phenyl]cyclopent-3-ene-1-carbohydrazide](/img/structure/B1649930.png)
![N,1-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxamide](/img/structure/B1649931.png)
